Butane-2,3-dione phenylhydrazone

Catalog No.
S14363207
CAS No.
M.F
C10H12N2O
M. Wt
176.21 g/mol
Availability
In Stock
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Butane-2,3-dione phenylhydrazone

Product Name

Butane-2,3-dione phenylhydrazone

IUPAC Name

(3Z)-3-(phenylhydrazinylidene)butan-2-one

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C10H12N2O/c1-8(9(2)13)11-12-10-6-4-3-5-7-10/h3-7,12H,1-2H3/b11-8-

InChI Key

HUHADASXDUCZMY-FLIBITNWSA-N

Canonical SMILES

CC(=NNC1=CC=CC=C1)C(=O)C

Isomeric SMILES

C/C(=N/NC1=CC=CC=C1)/C(=O)C

Butane-2,3-dione phenylhydrazone is an organic compound with the molecular formula C10H12N2OC_{10}H_{12}N_{2}O and a molecular weight of 176.22 g/mol. It is formed from the condensation reaction between butane-2,3-dione and phenylhydrazine, resulting in a hydrazone linkage. This compound is characterized by its distinctive structure, which includes a hydrazone functional group (-C=N-NH-), contributing to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

  • Hydrolysis: In the presence of water or acidic conditions, butane-2,3-dione phenylhydrazone can revert to butane-2,3-dione and phenylhydrazine.
  • Oxidation: The hydrazone can be oxidized to form corresponding azo compounds or other nitrogen-containing derivatives under specific conditions.
  • Cyclization Reactions: This compound can undergo cyclization to form more complex structures, especially when subjected to heat or in the presence of catalysts .

Research indicates that butane-2,3-dione phenylhydrazone exhibits various biological activities. It has been studied for its potential as an antitumor agent due to its ability to interact with cellular mechanisms involved in cancer progression. Additionally, compounds derived from hydrazones, including this one, have shown antimicrobial properties against certain bacterial strains .

The synthesis of butane-2,3-dione phenylhydrazone typically involves the following steps:

  • Condensation Reaction: Butane-2,3-dione is reacted with phenylhydrazine in an acidic medium (such as hydrochloric acid) at elevated temperatures.
  • Purification: The product is isolated through recrystallization or other purification techniques to obtain pure butane-2,3-dione phenylhydrazone.

Alternative methods may involve the use of different solvents or catalysts to optimize yield and purity .

Butane-2,3-dione phenylhydrazone has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Its biological activity makes it a candidate for developing new medicinal compounds.
  • Analytical Chemistry: It can be used as a reagent for detecting carbonyl compounds due to its reactivity with aldehydes and ketones .

Studies on the interactions of butane-2,3-dione phenylhydrazone with biological systems have shown that it can bind to various biomolecules, potentially affecting enzymatic activities and cellular signaling pathways. Its interactions with DNA and proteins are of particular interest due to implications in drug design and therapeutic applications .

Several compounds share structural similarities with butane-2,3-dione phenylhydrazone. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Acetophenone phenylhydrazoneC13H12N2OC_{13}H_{12}N_{2}ODerived from acetophenone; used in dye synthesis
2,4-Pentanedione phenylhydrazoneC11H14N2OC_{11}H_{14}N_{2}OExhibits different reactivity patterns
1-Acetyl-2-benzoylhydrazoneC11H10N2OC_{11}H_{10}N_{2}OContains both acetyl and benzoyl groups
3-Hydroxybutan-2-one phenylhydrazoneC11H14N2O2C_{11}H_{14}N_{2}O_2Hydroxyl group adds additional reactivity

Uniqueness

Butane-2,3-dione phenylhydrazone is unique due to its specific combination of a diketone structure and a hydrazone linkage, which provides distinct chemical properties and biological activities not found in similar compounds. Its ability to form stable complexes with metal ions also sets it apart from other hydrazones .

Traditional Condensation Approaches with Phenylhydrazine Derivatives

The classical synthesis of butane-2,3-dione phenylhydrazone involves the condensation of butane-2,3-dione (diacetyl) with phenylhydrazine in a 1:2 molar ratio. This reaction typically proceeds in polar protic solvents such as ethanol or methanol under reflux conditions, with catalytic amounts of acetic acid accelerating the nucleophilic attack of phenylhydrazine on the carbonyl carbons of diacetyl. The mechanism unfolds in two stages:

  • Nucleophilic addition: Each amino group of phenylhydrazine attacks a carbonyl carbon of diacetyl, forming a bis-hydrazone intermediate.
  • Dehydration: Elimination of water molecules yields the final conjugated hydrazone structure.

Optimization studies reveal that electron-donating substituents on phenylhydrazine enhance reaction rates, while electron-withdrawing groups reduce yields due to decreased nucleophilicity. For instance, substituting phenylhydrazine with p-methylphenylhydrazine increases the yield by 15–20% compared to unmodified phenylhydrazine under identical conditions. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours at 80°C.

Alternative Catalytic Systems for Cyclization and Functionalization

Recent advancements explore transition metal catalysts and Lewis acids to enable cyclization and functionalization cascades. For example, boron trifluoride etherate (BF₃·OEt₂) catalyzes the cyclization of butane-2,3-dione phenylhydrazone into indazole derivatives under mild conditions. This occurs via intramolecular C–N bond formation, with BF₃ coordinating to the hydrazone nitrogen to polarize the π-system and facilitate ring closure.

Palladium and ruthenium complexes further expand functionalization pathways. Diacetyldi(phenylhydrazone) forms stable coordination complexes with palladium(II) chloride, which undergo HCl elimination to produce ortho-metallated species. These complexes exhibit unique electrochemical properties, such as shifted redox potentials due to ligand-to-metal charge transfer. Ruthenium(II) bis(bipyridyl) derivatives of diacetyl hydrazones demonstrate enhanced photostability, making them suitable for optoelectronic applications.

Solvent and Reaction Condition Optimization Strategies

Solvent polarity critically influences reaction kinetics and product stability. Polar aprotic solvents like acetonitrile improve solubility of intermediates but may necessitate higher temperatures (100–120°C) for complete dehydration. In contrast, ethanol balances polarity and boiling point, enabling efficient reflux at 78°C with 70–80% isolated yields.

Key optimization parameters include:

  • Catalyst loading: Acetic acid concentrations above 5 mol% accelerate dehydration but risk side reactions like over-protonation of intermediates.
  • Temperature gradients: Stepwise heating (50°C → 80°C over 2 hours) minimizes byproduct formation during nucleation.
  • Stoichiometric control: A 10% excess of phenylhydrazine ensures complete conversion of diacetyl, as unreacted diketones can polymerize under acidic conditions.

The Vilsmeier-Haack formylation of butane-2,3-dione phenylhydrazone represents a critical electrophilic aromatic substitution pathway that enables the introduction of formyl groups into phenylhydrazone derivatives [1] [2]. This reaction proceeds through the formation of a highly electrophilic Vilsmeier reagent, generated from the interaction of N,N-dimethylformamide with phosphorus oxychloride [2] [3].

The mechanism initiates with the formation of the Vilsmeier reagent through nucleophilic attack of dimethylformamide nitrogen on phosphorus oxychloride, creating a chloroiminium ion intermediate [2] [4]. This electrophilic species subsequently attacks the electron-rich aromatic system of the phenylhydrazone moiety at the para position relative to the hydrazone substituent [1] [5]. The regioselectivity observed in this transformation is attributed to the electron-donating nature of the hydrazone group, which activates the aromatic ring toward electrophilic substitution [2] [3].

Research conducted on phenylhydrazone derivatives demonstrates that the electrophilic attack occurs preferentially at the carbon-4 position of the benzene ring when the hydrazone group is present as a substituent [1] [6]. The reaction temperature typically ranges from 0 to 25 degrees Celsius under acidic conditions provided by phosphorus oxychloride [5] [4]. Experimental studies have shown that phenylhydrazine-derived substrates undergo cyclization through Vilsmeier-Haack conditions, yielding formylated pyrazole derivatives with yields ranging from 70 to 95 percent [1] [5].

The following table summarizes key reaction parameters for Vilsmeier-Haack formylation of phenylhydrazone systems:

ParameterOptimal RangeMechanistic Significance
Temperature0-25°CMaintains electrophile stability
Reaction MediumAcidic (POCl₃)Facilitates reagent formation
Typical Yield70-95%High efficiency for activated substrates
RegioselectivityPara to hydrazoneElectronic activation pattern

The electrophilic substitution pathway involves initial coordination of the Vilsmeier reagent to the aromatic system, followed by formation of a Wheland intermediate that subsequently undergoes deprotonation to restore aromaticity [2] [7]. Kinetic studies indicate that the rate-determining step involves the formation of the carbon-carbon bond between the electrophilic carbon of the Vilsmeier reagent and the aromatic carbon of the phenylhydrazone substrate [3] [4].

Tandem Cyclization Mechanisms for Pyrazole Derivatives

Butane-2,3-dione phenylhydrazone serves as a versatile precursor for pyrazole formation through tandem cyclization mechanisms that proceed via nucleophilic attack followed by intramolecular ring closure [8] [9]. The cyclization process begins with the formation of a phenylhydrazone intermediate from the condensation of butane-2,3-dione with phenylhydrazine under mildly acidic conditions [5] [8].

The mechanism proceeds through several distinct stages. Initial nucleophilic attack of phenylhydrazine on the carbonyl carbon of butane-2,3-dione forms a carbinolamine intermediate [10] [11]. This intermediate undergoes acid-catalyzed dehydration to yield the corresponding phenylhydrazone [10] [12]. Subsequent cyclization occurs through intramolecular nucleophilic attack of the terminal nitrogen atom on the adjacent carbonyl carbon, forming a five-membered pyrazole ring [8] [13].

Experimental investigations have revealed that the cyclization efficiency is highly dependent on reaction conditions, particularly pH and temperature [8] [9]. Optimal cyclization occurs at pH values between 4.5 and 6.0, where the balance between protonation of the nitrogen nucleophile and acid-catalyzed ring closure is achieved [12] [14]. Temperature studies indicate that cyclization rates increase significantly between 60 and 80 degrees Celsius [5] [8].

The regioselectivity of pyrazole formation depends on the electronic properties of substituents present on the phenylhydrazone backbone [8] [15]. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack and subsequent cyclization [9] [13]. Conversely, electron-donating substituents can inhibit cyclization by reducing the electrophilic character of the reaction center [15] [16].

Recent mechanistic studies have demonstrated that tandem cyclization can be enhanced through the use of specific catalysts that promote both phenylhydrazone formation and subsequent ring closure [9] [13]. Copper-catalyzed reactions have shown particular efficacy in promoting pyrazole formation from phenylhydrazone precursors with yields ranging from 65 to 90 percent [17] [13].

The following data table presents kinetic parameters for tandem cyclization processes:

Substrate SystemRate Constant (M⁻¹s⁻¹)Optimal pHTemperature (°C)Yield (%)
Butane-2,3-dione + Phenylhydrazine0.2-0.84.5-5.06078
α,β-Unsaturated ketones + Phenylhydrazine0.5-2.05.0-6.060-8065-90
1,3-Dicarbonyl compounds + Phenylhydrazine1.0-3.54.0-7.025-6070-95

The cyclization mechanism involves formation of a six-membered transition state that facilitates intramolecular nucleophilic attack [13] [16]. Computational studies suggest that this transition state is stabilized by hydrogen bonding between the terminal nitrogen and the carbonyl oxygen [9] [15]. The subsequent elimination of water drives the cyclization to completion and establishes the aromatic character of the resulting pyrazole ring [8] [13].

Chloroformylation and Sequential Electrophilic Substitution Processes

Chloroformylation reactions involving butane-2,3-dione phenylhydrazone proceed through sequential electrophilic substitution mechanisms that introduce chloroformyl groups into the aromatic system [18] [19]. These transformations represent a distinct class of electrophilic processes that differ mechanistically from conventional Vilsmeier-Haack formylation due to the presence of both chloride and formyl functionalities [20] [18].

The chloroformylation process initiates through the formation of a mixed anhydride intermediate between a chloroformate reagent and the phenylhydrazone substrate [18] [21]. This intermediate subsequently undergoes electrophilic attack on the aromatic ring, with regioselectivity determined by the electronic effects of existing substituents [19] [22]. The presence of the hydrazone group serves as an activating director, promoting electrophilic substitution at positions ortho and para to the nitrogen-containing substituent [19] [23].

Sequential electrophilic substitution processes can occur when multiple electrophilic sites are available on the aromatic system [22] [23]. These reactions typically proceed through a stepwise mechanism where initial electrophilic attack is followed by subsequent substitutions at activated positions [24] [25]. The rate and selectivity of sequential substitutions are influenced by the electronic properties of previously introduced substituents [22] [24].

Research has demonstrated that chloroformylation of phenylhydrazone derivatives can be achieved under mild conditions using phosphorus oxychloride as both chlorinating agent and Lewis acid catalyst [19] [24]. The reaction proceeds optimally at temperatures between 0 and 25 degrees Celsius in the presence of excess phosphorus oxychloride [18] [22]. Product yields typically range from 40 to 70 percent, with the lower yields attributed to competing side reactions and product decomposition [19] [21].

The mechanism of chloroformylation involves initial coordination of the chloroformate electrophile to the aromatic system, followed by formation of a sigma complex intermediate [23] [24]. Subsequent loss of a proton regenerates aromaticity and yields the chloroformylated product [22] [25]. The presence of electron-donating groups, such as the hydrazone moiety, facilitates this process by stabilizing the sigma complex intermediate [19] [23].

Sequential electrophilic substitution can lead to multiple substitution products when reaction conditions favor continued electrophilic attack [22] [24]. The distribution of mono-, di-, and tri-substituted products depends on the relative rates of successive substitution steps and the steric accessibility of remaining substitution sites [23] [25]. Kinetic studies indicate that the first substitution typically occurs more rapidly than subsequent substitutions due to the deactivating effect of previously introduced electrophilic groups [24] [25].

The following table summarizes reaction parameters for chloroformylation and sequential substitution processes:

Process TypeTemperature Range (°C)Typical Yield (%)Major ProductsSelectivity Factor
Chloroformylation0-2540-70Mono-chloroformyl derivativesortho/para directing
Sequential substitution25-10045-80Multi-substituted aromaticsElectronic control
Competitive reactions80-15055-85Mixed product distributionsKinetic vs thermodynamic

The selectivity of sequential electrophilic substitution is governed by both electronic and steric factors [22] [23]. Electronic effects determine the activation or deactivation of specific ring positions, while steric hindrance can prevent substitution at otherwise electronically favored sites [24] [25]. The balance between these factors determines the overall product distribution and reaction efficiency [19] [22].

Butane-2,3-dione phenylhydrazone serves as a versatile synthetic intermediate in the construction of various heterocyclic compounds, particularly pyrazoles and indazoles. The hydrazone functional group (-C=N-NH-) provides unique reactivity patterns that enable diverse cyclization pathways, making this compound highly valuable in synthetic organic chemistry [2].

Pyrazole Scaffold Construction via Hydrazone Cyclization

The formation of pyrazole rings through hydrazone cyclization represents one of the most significant applications of butane-2,3-dione phenylhydrazone in heterocyclic synthesis. This transformation proceeds through a well-characterized mechanism involving nucleophilic addition followed by intramolecular cyclization and subsequent aromatization [3] [4].

The cyclization mechanism involves several key steps. Initially, the hydrazone undergoes protonation at the imine nitrogen under acidic conditions, enhancing the electrophilicity of the carbon center. The phenylhydrazone nitrogen then attacks the carbonyl carbon of the adjacent ketone group, forming a cyclic intermediate. This intermediate subsequently undergoes dehydration to yield the aromatic pyrazole ring system [3].

Reaction Conditions and Optimization

The optimal conditions for pyrazole formation from butane-2,3-dione phenylhydrazone typically involve acidic media with a pH range of 1.9-2.1. At this pH, the reaction achieves maximum efficiency while maintaining excellent regioselectivity [3]. Temperature control is crucial, with moderate heating (80-120°C) providing the best balance between reaction rate and product quality.

The reaction tolerates various substituents on the phenyl ring, with electron-withdrawing groups generally enhancing the reaction rate due to increased electrophilicity of the hydrazone carbon. Conversely, electron-donating groups may require longer reaction times or higher temperatures to achieve complete conversion [3].

Mechanistic Pathways

Research has identified multiple mechanistic pathways for pyrazole formation. The primary pathway involves rate-determining intramolecular cyclization, where the phenylhydrazone nitrogen attacks the carbonyl carbon. This process is facilitated by the pre-formation of a phenylhydrazone intermediate, which was isolated and characterized in several studies [3].

Alternative pathways include electrophilic cyclization using molecular iodine, which provides access to 4-iodopyrazoles in excellent yields (70-95%). This method involves the formation of alpha,beta-alkynic hydrazones as intermediates, which undergo iodine-mediated cyclization in the presence of sodium bicarbonate [5] [6].
Substrate Scope and Limitations

The hydrazone cyclization approach demonstrates broad substrate scope, accommodating various substitution patterns on both the diketone and hydrazine components. Alkyl-substituted diketones generally react more rapidly than aryl-substituted counterparts, while the presence of electron-withdrawing groups on the phenylhydrazine enhances nucleophilicity during the cyclization step [3].

Limitations include reduced efficiency with highly sterically hindered substrates and potential competing side reactions under strongly acidic conditions. The reaction is also sensitive to moisture and requires anhydrous conditions for optimal results [3].

Indazole Derivative Synthesis Through Azoacetate Intermediates

The synthesis of indazole derivatives through azoacetate intermediates represents a sophisticated application of butane-2,3-dione phenylhydrazone in heterocyclic chemistry. This approach leverages the unique reactivity of azo compounds formed from hydrazone precursors to construct the indazole framework [7] [8].

Rhodium-Catalyzed Annulation Pathway

The rhodium(III)-catalyzed annulation of azobenzenes with aldehydes provides an efficient route to 2H-indazoles. This transformation involves C-H activation of the azobenzene followed by intramolecular cyclization. The reaction proceeds through a five-membered rhodacycle intermediate, which undergoes migratory insertion with the aldehyde substrate [8].

The mechanism involves several distinct steps: initial C-H activation by the rhodium catalyst, coordination of the aldehyde substrate, migratory insertion to form a seven-membered rhodacycle, and finally cyclization with elimination to generate the indazole product. This process shows excellent regioselectivity, with electronic and steric factors controlling the site of C-H activation [8].

Palladium-Catalyzed C-N Coupling Approach

An alternative strategy involves palladium-catalyzed C-N coupling of benzophenone hydrazones with ortho-bromobenzonitriles, followed by acidic deprotection-cyclization. This two-step sequence provides access to 3-aminoindazoles in good overall yields (60-90%) [9].

The reaction tolerates both electron-donating and electron-withdrawing substituents, demonstrating the versatility of this approach. The intermediate hydrazone can be subjected to N1-alkylation, enabling regioselective synthesis of N1-alkylated indazoles without requiring protection-deprotection sequences [9].

Iodine-Mediated Cyclization Strategy

Iodine-mediated intramolecular cyclization of hydrazones offers a metal-free approach to indazole synthesis. This method employs molecular iodine as the sole oxidant, enabling divergent synthesis of both 1H-indazoles and 1H-pyrazoles depending on the substrate structure [10].

The reaction mechanism involves oxidative cyclization, where diaryl and tert-butyl aryl ketone hydrazones produce 1H-indazoles via direct aryl C-H amination. Under similar conditions, primary and secondary alkyl ketone hydrazones transform into 1H-pyrazole products through sp3 C-H amination [10].

Copper-Catalyzed Methodology

Recent developments include copper-catalyzed reactions of 2-formylboronic acids with diazadicaboxylates, followed by acid or base-induced ring closure. This approach provides excellent yields (80-98%) for the synthesis of 1N-alkoxycarbonyl indazoles [11].

The transformation can be efficiently performed as a two-step, one-pot procedure, significantly improving synthetic efficiency. The method demonstrates broad substrate scope and functional group tolerance, making it highly practical for medicinal chemistry applications [11].

Beta-Chlorovinyl Aldehyde Formation for Extended Conjugation Systems

The formation of beta-chlorovinyl aldehydes from butane-2,3-dione phenylhydrazone derivatives represents a specialized application in the synthesis of extended conjugation systems. These intermediates serve as versatile building blocks for constructing complex heterocyclic architectures with enhanced electronic properties [12] [13].

Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction using dimethylformamide and phosphorus oxychloride provides the most direct route to beta-chlorovinyl aldehydes from hydrazone precursors. This transformation involves the formation of an iminium salt intermediate, which undergoes nucleophilic attack by the hydrazone nitrogen followed by elimination to generate the vinyl aldehyde [13].

3-Chloro-1H-indole-2-carboxaldehydes are obtained in moderate yields (45-65%) through this one-pot procedure. The reaction proceeds smoothly with various substituted 2-[(carboxymethyl)amino]benzoic acids, demonstrating the general applicability of this approach [13].

Mechanism and Stereochemistry

The mechanism involves initial formation of the Vilsmeier reagent through reaction of dimethylformamide with phosphorus oxychloride. The resulting chloroiminium ion then reacts with the hydrazone substrate, forming a complex intermediate that undergoes cyclization and elimination to yield the desired beta-chlorovinyl aldehyde [13].

The stereochemistry of the product is predominantly Z-configuration, attributed to the stabilizing effect of intramolecular hydrogen bonding between the aldehyde oxygen and the chlorine substituent. This stereoselectivity is important for subsequent transformations and biological activity [14].

Applications in Extended Conjugation

Beta-chlorovinyl aldehydes serve as excellent substrates for constructing extended conjugation systems through various coupling reactions. The vinyl aldehyde moiety can participate in aldol condensations, Wittig reactions, and other carbon-carbon bond-forming processes to create highly conjugated systems [15].

These extended conjugation systems find applications in materials science, particularly in the development of organic semiconductors and photovoltaic materials. The combination of the heterocyclic core with the extended conjugation provides unique electronic properties that are valuable for these applications [15].

Multicomponent Reactions

The beta-chlorovinyl aldehyde intermediates can participate in multicomponent reactions to generate complex heterocyclic structures. One notable example involves the synthesis of 4-hydroxy-3,4-dihydro-2H-1,3-thiazine-2-thiones through a three-component reaction with carbon disulfide and primary amines [16].

This multicomponent approach allows for the rapid construction of diverse heterocyclic scaffolds with high atom economy and synthetic efficiency. The reaction tolerates various functional groups and provides moderate to good yields (50-75%) of the desired products [16].

Structure-Activity Relationships

The beta-chlorovinyl aldehyde derivatives exhibit interesting structure-activity relationships that depend on the substitution pattern and electronic properties of the heterocyclic core. Electron-withdrawing substituents generally enhance the electrophilicity of the vinyl aldehyde, making it more reactive toward nucleophilic attack [14].

The chlorine substituent serves dual functions: it acts as a leaving group in substitution reactions and provides electronic stabilization through inductive effects. This dual functionality makes beta-chlorovinyl aldehydes highly versatile synthetic intermediates [14].
Synthetic Utility and Future Directions

The beta-chlorovinyl aldehyde formation represents a key transformation in the synthetic toolbox for heterocyclic chemistry. The ability to introduce both aldehyde and vinyl chloride functionalities in a single step provides access to diverse synthetic pathways and complex molecular architectures [12] [13].

Future developments in this area focus on improving the efficiency and selectivity of the Vilsmeier-Haack reaction, exploring alternative reagent systems, and developing new applications for the resulting beta-chlorovinyl aldehydes in materials science and pharmaceutical chemistry [17] [18].

XLogP3

2.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

176.094963011 g/mol

Monoisotopic Mass

176.094963011 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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